N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide

Catalog No.
S1764325
CAS No.
947912-69-8
M.F
C18H21N3O2
M. Wt
311.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amin...

CAS Number

947912-69-8

Product Name

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide

IUPAC Name

2-benzamido-N-[2-(dimethylamino)ethyl]benzamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4g/mol

InChI

InChI=1S/C18H21N3O2/c1-21(2)13-12-19-18(23)15-10-6-7-11-16(15)20-17(22)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,23)(H,20,22)

InChI Key

VYWFJPCAPRBKLO-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Antioxidant and Antibacterial Activities

Scientific Field: Biochemistry and Pharmacology

Application Summary: This compound has been studied for its potential antioxidant and antibacterial properties. The research focuses on synthesizing novel benzamide compounds and evaluating their biological activities.

Methods of Application: The compounds were synthesized from specific acids and amine derivatives, followed by purification and characterization using spectroscopic methods such as IR, 1H NMR, and 13C NMR. The antioxidant activity was assessed through total antioxidant capacity, free radical scavenging, and metal chelating activities.

Results: Some synthesized compounds exhibited significant antioxidant and metal chelating activities, surpassing standard controls. The antibacterial activity was tested against various gram-positive and gram-negative bacteria, showing promising results compared to control drugs .

Alzheimer’s Disease Treatment

Scientific Field: Neuropharmacology

Application Summary: Derivatives of the compound have been explored as potential treatments for Alzheimer’s disease due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methods of Application: Hydrazone derivatives were synthesized and characterized, then assessed for AChE and BChE inhibition via in vitro analysis. Density functional theory calculations and docking studies were also performed.

Results: Some derivatives showed IC50 values comparable to the standard drug donepezil, indicating strong potential as anti-Alzheimer’s agents. Additionally, certain compounds demonstrated selective inhibition against BChE and notable antioxidant activities .

Photopolymerization Initiators

Scientific Field: Polymer Chemistry

Application Summary: N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, related to the compound , have been used as photoinitiators for polymerization processes under LED light.

Methods of Application: The derivatives were synthesized with different substituents and tested as one-component free radical photoinitiators. They were also incorporated into multi-component systems for both free radical and cationic photopolymerization.

Results: The systems demonstrated high efficiency under various LED wavelengths, achieving final conversions higher than 60%. They were also effective for the synthesis of interpenetrated polymer networks and adaptable for 3D printing applications .

Green Chemistry

Scientific Field: Environmental Chemistry

Application Summary: The compound has been involved in green chemistry applications, aiming to reduce environmental impact through sustainable chemical processes.

Methods of Application: One example includes the synthesis of complexes through ion-associate reactions at room temperature, avoiding the use of harmful solvents or high-energy conditions.

Boronic Acid Derivatives in Drug Design

Scientific Field: Organic Chemistry and Drug Development

Application Summary: Boronic acid derivatives of benzamide compounds, such as “N-[2-(N′,N′-Dimethylamino)ethyl]benzamide-3-boronic acid, pinacol ester,” are crucial in the design of proteasome inhibitors which are used in cancer therapy.

Methods of Application: These derivatives are synthesized and then tested for their ability to inhibit the proteasome, a protein complex that degrades unneeded or damaged proteins. The inhibitory activity is measured using biochemical assays.

Results: The boronic acid derivatives have shown promising results in preclinical studies, with some compounds demonstrating significant inhibitory activity against the proteasome, leading to the death of cancer cells .

AChE and BChE Inhibitors in Alzheimer’s Research

Scientific Field: Neurochemistry

Application Summary: Hydrazone derivatives of benzamide compounds have been investigated for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer’s disease.

Methods of Application: The compounds are synthesized and characterized using spectroscopic techniques. Their inhibitory effects on AChE and BChE are evaluated through in vitro assays, along with cytotoxicity studies to assess safety.

Results: Some derivatives have shown IC50 values comparable to standard drugs like donepezil, indicating their potential as effective treatments for Alzheimer’s disease. Additionally, they have demonstrated good antioxidant activities and acceptable safety profiles .

Ethanolamines in Chemical Synthesis

Scientific Field: Synthetic Chemistry

Application Summary: Ethanolamines, which are structurally related to “2-(dimethylamino)ethyl” moieties, are used in the synthesis of surfactants, emulsifiers, and chemical intermediates.

Methods of Application: These compounds are produced through the reaction of ethylene oxide with ammonia, followed by alkylation with dimethylamine. They are then utilized in various chemical synthesis processes.

Results: Ethanolamines are essential components in the production of detergents, personal care products, and pharmaceuticals, showcasing the versatility of the “2-(dimethylamino)ethyl” group in industrial chemistry .

Benzoate Esters in Material Science

Scientific Field: Material Science

Application Summary: Benzoate esters, similar to “2-(dimethylamino)ethyl benzoate,” are used in the development of new materials with enhanced properties such as plasticizers and thermal stabilizers.

Methods of Application: These esters are synthesized through esterification reactions and incorporated into polymers to improve flexibility, durability, and resistance to degradation.

Results: The incorporation of benzoate esters into materials has led to the development of products with superior performance characteristics, contributing to advancements in the field of material science .

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide is a compound characterized by its unique molecular structure, which includes a dimethylamino group and a phenylcarbonyl moiety attached to a benzamide backbone. This compound has the molecular formula C16H20N2O and is notable for its potential biological activities, particularly in medicinal chemistry. The presence of the dimethylamino group suggests enhanced solubility and bioavailability, making it a candidate for various pharmacological applications.

Typical of amides and amines. Key reactions include:

  • Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form N-acyl derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Methylation: The dimethylamino group can be further methylated using methyl iodide or other methylating agents, potentially altering its pharmacological properties.

Research indicates that N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide may exhibit various biological activities, particularly as an inhibitor of specific enzymes or receptors. Compounds with similar structures have been studied for their roles in:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
  • Antimicrobial Properties: Certain analogs have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects: The dimethylamino group may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide typically involves multi-step organic reactions:

  • Formation of Benzamide: Start with the appropriate aromatic amine and react it with an acid chloride derived from benzoic acid to form the benzamide.
  • Dimethylation: Introduce the dimethylamino group through alkylation using dimethyl sulfate or similar reagents.
  • Final Coupling: React the intermediate with phenyl isocyanate or a similar coupling agent to introduce the phenylcarbonyl moiety.

These steps can be optimized for yield and purity using various solvents and reaction conditions.

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer and infectious diseases.
  • Research Tools: Utilized in biochemical assays to study enzyme activity or receptor interactions.
  • Chemical Probes: Employed in studies investigating cellular mechanisms and signaling pathways.

Interaction studies involving N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Evaluate the biological activity against cell lines to determine efficacy and safety profiles.
  • Binding Studies: Assess the interaction strength with receptors or enzymes, providing insights into mechanism of action.

Several compounds share structural similarities with N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
N-(2-(diethylamino)ethyl)-benzamideDiethylamino instead of dimethylaminoPotentially similar anticancer properties
4-amino-N-(2-(dimethylamino)ethyl)-benzamideAdditional amino group on benzene ringEnhanced biological activity against certain cancers
N-(4-methoxyphenyl)-N-(2-(dimethylamino)ethyl)-benzamideMethoxy substitution on phenyl ringAltered pharmacokinetics and potency

These compounds highlight the uniqueness of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide through its specific functional groups that may influence its biological activity and therapeutic potential.

XLogP3

2.6

Dates

Last modified: 08-15-2023

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